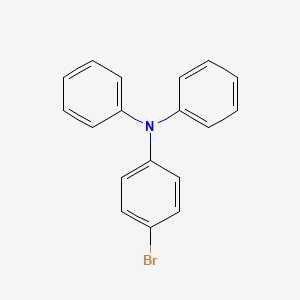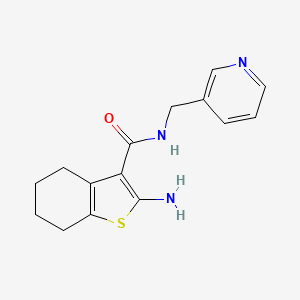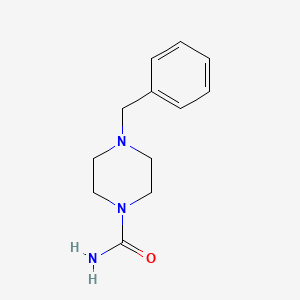
4-溴三苯胺
概述
描述
4-Bromotriphenylamine is a chemical compound with the molecular formula C18H14BrN . It has a molecular weight of 324.21 . It is also known by the synonym 4-Bromo-N,N-diphenylaniline .
Synthesis Analysis
The synthesis of 4-Bromotriphenylamine involves a reaction with tri-tert-butyl phosphine, palladium diacetate, and sodium t-butanolate in toluene at 115°C for 10 hours under an inert atmosphere . The yield of this reaction is approximately 91% .
Molecular Structure Analysis
The molecular structure of 4-Bromotriphenylamine consists of a bromine atom attached to one carbon atom of a phenyl ring, which is further attached to a nitrogen atom. This nitrogen atom is also attached to two other phenyl rings .
Physical And Chemical Properties Analysis
4-Bromotriphenylamine is a solid substance . It has a melting point of 108-112°C . The compound has a density of 1.4±0.1 g/cm³, a boiling point of 419.1±28.0°C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.3±3.0 kJ/mol and a flash point of 207.3±24.0°C .
科学研究应用
Radical Formation
Research has shown that derivatives of triphenylamines, like 4-Bromotriphenylamine , can form stable radicals upon UV-irradiation . These radicals have potential applications in magnetic materials and as organic semiconductors.
Fluorescence and Phosphorescence Studies
The compound’s derivatives display changes in emission due to solvent effects, shifting from fluorescence to phosphorescence . This property is significant for research in luminescent materials and optical sensors.
Chemical Safety and Toxicology
4-Bromotriphenylamine: is also a subject of study in chemical safety and toxicology. Understanding its properties helps in assessing the risks associated with its handling and use in laboratory settings .
安全和危害
4-Bromotriphenylamine is harmful if swallowed and can cause skin and eye irritation . It may also cause an allergic skin reaction and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .
作用机制
Target of Action
4-Bromotriphenylamine is a type of organic compound used in organic synthesis and laboratory research
Mode of Action
It’s known that triphenylamine derivatives can form stable radicals upon uv-irradiation . This suggests that 4-Bromotriphenylamine might interact with its targets through radical formation, leading to changes in the biochemical processes.
Biochemical Pathways
The formation of stable radicals upon uv-irradiation suggests that it might be involved in photochemical reactions
Pharmacokinetics
Its solubility in toluene suggests that it might have good bioavailability in organic solvents
Result of Action
The formation of stable radicals upon uv-irradiation suggests that it might induce changes in the molecular structure of its targets, potentially altering their function .
Action Environment
The action, efficacy, and stability of 4-Bromotriphenylamine can be influenced by various environmental factors. For instance, its ability to form stable radicals upon UV-irradiation suggests that light exposure might enhance its activity . Moreover, its solubility in toluene indicates that the presence of organic solvents might influence its bioavailability and efficacy.
属性
IUPAC Name |
4-bromo-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTLUXJWUCHKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349081 | |
| Record name | 4-Bromotriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromotriphenylamine | |
CAS RN |
36809-26-4 | |
| Record name | 4-Bromotriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromotriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches for producing 4-Bromotriphenylamine, and what are their advantages?
A1: 4-Bromotriphenylamine is typically synthesized via two main routes:
- Ullmann Coupling: This reaction involves coupling 1-bromo-4-iodobenzene with diphenylamine in the presence of copper as a catalyst []. This method benefits from established procedures and widely available starting materials.
- Palladium-Catalyzed Suzuki Coupling: This approach utilizes the reaction of triphenylamine boronic acid with aryl bromide in the presence of a palladium catalyst []. This method offers advantages such as milder reaction conditions and higher yields compared to traditional Ullmann coupling.
Q2: How does the presence of the bromine atom in 4-Bromotriphenylamine influence its applications in material science?
A2: The bromine atom in 4-Bromotriphenylamine serves as a versatile handle for further functionalization, making it a valuable building block for various materials.
- Polymer Synthesis: The bromine atom allows for polymerization reactions, such as the palladium-catalyzed C–N coupling reaction used to synthesize hyperbranched poly(triphenylamine)s []. These polymers have potential applications in organic light-emitting diodes (OLEDs) due to their hole-transporting properties.
- Modification of Polyazomethines: 4-Bromotriphenylamine can be incorporated into polyazomethines []. The bromine atom's influence on the polymer's optoelectronic properties, including its fluorescence, is currently being investigated.
Q3: What insights have been gained from the crystallographic characterization of a 4-Bromotriphenylamine derivative?
A: The reaction of 4-Bromotriphenylamine with tungsten hexachloride (WCl6) yields N,N,N′,N′-tetrakis(4-bromophenyl)-[1,1′-biphenyl]-4,4′-diamine []. Crystallographic analysis of this dimerization product provides valuable structural information about the conformation and bonding characteristics of 4-Bromotriphenylamine derivatives. This information is crucial for understanding structure-property relationships and guiding the design of new materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)
![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)





![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)


